molecular formula C17H19F3N8O2S B2925926 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 749222-87-5

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2925926
CAS No.: 749222-87-5
M. Wt: 456.45
InChI Key: XQZSXTWUYJMKSA-UHFFFAOYSA-N
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Description

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide features a complex heterocyclic core comprising a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine system. Key structural attributes include:

  • Sulfanyl bridge: Links the triazolo-triazine core to an acetamide moiety.
  • 4-(trifluoromethoxy)phenyl group: Introduces electron-withdrawing properties and metabolic stability .

The molecular weight is approximately 402.5 g/mol, with a calculated XLogP3 of 3.4, indicating moderate lipophilicity. Its topological polar surface area (144 Ų) and hydrogen-bonding capacity (3 donors, 9 acceptors) suggest suitability for targeting protein-binding sites .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8O2S/c1-3-21-13-24-14(22-4-2)28-15(25-13)26-27-16(28)31-9-12(29)23-10-5-7-11(8-6-10)30-17(18,19)20/h5-8H,3-4,9H2,1-2H3,(H,23,29)(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZSXTWUYJMKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. The starting materials include 5,7-diamino-1,2,4-triazolo[4,3-a][1,3,5]triazin-3-thiol and 4-(trifluoromethoxy)phenylacetic acid. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process involves the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Triethylamine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to three analogs with modifications in the phenyl or acetamide groups:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Key Structural Features
Target Compound (N-[4-(trifluoromethoxy)phenyl]acetamide derivative) 4-(trifluoromethoxy) 402.5 3.4 3 9 Trifluoromethoxy enhances lipophilicity
2-{[...]sulfanyl}-N-(3-methoxyphenyl)acetamide 3-methoxy 402.5 3.4 3 9 Methoxy group at meta position
2-[[...]sulfanyl]-N-(4-ethoxy-2-nitro-phenyl)ethanamide 4-ethoxy-2-nitro ~434.5 (estimated) 4.1* 3 11 Nitro group (electron-withdrawing)
2-{[...]sulfanyl}acetic acid Acetic acid group 301.3 1.8* 2 8 Carboxylic acid replaces acetamide

Notes:

  • The 4-ethoxy-2-nitrophenyl analog () has higher lipophilicity (XLogP3 ~4.1*) due to the nitro group, which may reduce solubility but improve membrane permeability.
  • The acetic acid derivative () exhibits lower molecular weight and XLogP3, favoring aqueous solubility but limiting passive diffusion .

NMR and Structural Analysis

highlights that substituents in regions A (positions 39–44) and B (positions 29–36) of related triazolo-triazine compounds induce distinct chemical shifts. For example:

  • The ethylamino groups in the target compound stabilize specific proton environments, as seen in analogs with identical core structures .

Bioactivity Implications

While explicit bioactivity data for the target compound is absent in the provided evidence, structural trends suggest:

  • The trifluoromethoxy group may confer resistance to oxidative metabolism compared to methoxy or nitro groups .
  • The acetamide moiety enables hydrogen bonding with targets like kinases or GPCRs, whereas the carboxylic acid analog () might exhibit ionized interactions at physiological pH .

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to explore the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C16H22N10O3S
  • Molecular Weight: 434.48 g/mol
  • SMILES Notation: CCNc1nc(NCC)n2c(SCC(=O)Nc3cc(=O)n(C)c(=O)n3C)nnc2n1

This compound features a triazole ring system that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action: The triazole ring interacts with microbial enzymes, inhibiting their function and leading to cell death. This has been demonstrated in various studies where triazole derivatives showed effectiveness against a range of bacteria and fungi.
  • Case Study: A study highlighted that triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
CompoundMIC (μg/mL)Target Organism
Triazole Derivative A0.125S. aureus
Triazole Derivative B1E. coli
Triazole Derivative C8P. aeruginosa

Anticancer Activity

The anticancer potential of the compound has also been investigated:

  • Cytotoxicity Studies: In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives of triazoles were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.
  • Findings: One derivative showed an IC50 value of less than 10 µg/mL against MCF-7 cells, indicating potent anticancer activity .
Cell LineIC50 (µg/mL)Compound Tested
MCF-7<10Triazole Derivative D
Bel-7402<15Triazole Derivative E

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, the compound may possess other therapeutic properties:

  • Anti-inflammatory Effects: Research suggests that triazoles can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
  • Analgesic Properties: Some studies have indicated that triazole derivatives may exhibit pain-relieving effects through central nervous system pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives:

  • Key Findings: The presence of specific functional groups such as trifluoromethoxy and ethylamino significantly enhances biological activity. Modifications in these groups can lead to improved efficacy and selectivity against target organisms .

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